molecular formula C11H10FNO2 B13702066 3-(4-Fluorophenyl)piperidine-2,6-dione

3-(4-Fluorophenyl)piperidine-2,6-dione

Cat. No.: B13702066
M. Wt: 207.20 g/mol
InChI Key: NBINWHNBSFTSRI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with succinic anhydride to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(4-Fluorophenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Biological Activity

3-(4-Fluorophenyl)piperidine-2,6-dione is a notable compound within the piperidine derivative class, exhibiting a range of biological activities that have attracted significant research interest. This article explores its biological activity, including antitumor properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring with carbonyl groups at positions 2 and 6, and a para-fluorophenyl substituent. The presence of the fluorine atom enhances both the lipophilicity and stability of the compound, which are crucial for its biological interactions and pharmacological efficacy.

Property Value
Molecular Formula C₁₄H₁₈FNO₂
Molecular Weight 251.30 g/mol
Structural Features Piperidine ring, carbonyl groups, para-fluorophenyl group

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, certain analogs have demonstrated efficacy against various cancer cell lines. A study highlighted that modifications at the piperidine nitrogen can enhance these biological activities, making this compound a focus for ongoing pharmacological research aimed at cancer treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Certain analogs have been tested against both Gram-positive and Gram-negative bacteria, revealing inhibitory effects. The structural modifications involving halogen substitutions on the phenyl ring have been linked to improved antibacterial properties .

Case Studies

  • Antibacterial Efficacy : A study evaluated several piperidine derivatives against a range of bacterial strains. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Antifungal Properties : In vitro tests showed that some derivatives of this compound possess antifungal activity against common fungal pathogens .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Aromatase Inhibition : Some studies suggest that this compound acts as a potent inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. This mechanism could be particularly relevant in hormone-dependent cancers .
  • CNS Activity : The fluorinated phenyl group contributes to enhanced central nervous system (CNS) activity, indicating potential applications in treating neurological disorders .

Research Findings Summary

Biological Activity Findings
Antitumor Effective against cancer cell lines; structure modifications enhance activity.
Antimicrobial Active against Gram-positive/negative bacteria; halogen substitutions improve efficacy.
Aromatase Inhibition Potential role in treating hormone-dependent cancers.
CNS Activity Indications of efficacy in neurological applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-(4-fluorophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H10FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15)

InChI Key

NBINWHNBSFTSRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)F

Origin of Product

United States

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